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1-(2-(Pyridin-2-yl)ethyl)piperazine

Catalog No.
S8009698
CAS No.
63732-26-3
M.F
C11H17N3
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(Pyridin-2-yl)ethyl)piperazine

CAS Number

63732-26-3

Product Name

1-(2-(Pyridin-2-yl)ethyl)piperazine

IUPAC Name

1-(2-pyridin-2-ylethyl)piperazine

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2

InChI Key

NJUNCRDVGUBYCB-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCC2=CC=CC=N2

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=N2
  • Synthetic Intermediate

    Due to its structure, 1-(2-(Pyridin-2-yl)ethyl)piperazine could be a valuable intermediate in the synthesis of more complex molecules containing both a piperazine and a pyridine ring. These rings are frequently found in bioactive molecules with a wide range of potential applications in medicinal chemistry [].

  • Scaffold for Drug Discovery

    The piperazine and pyridine rings are present in many FDA-approved drugs. Researchers might explore 1-(2-(Pyridin-2-yl)ethyl)piperazine as a scaffold for the development of new drugs. A scaffold serves as a core structure around which modifications can be made to target specific biological processes.

  • Biological Studies

    Limited information exists regarding the biological activity of 1-(2-(Pyridin-2-yl)ethyl)piperazine itself. However, some structurally similar compounds have been investigated for their potential to interact with various receptors in the body []. Further research is needed to determine if 1-(2-(Pyridin-2-yl)ethyl)piperazine possesses any interesting biological properties.

1-(2-(Pyridin-2-yl)ethyl)piperazine is an organic compound characterized by its piperazine core substituted with a pyridin-2-yl ethyl group. Its chemical formula is C₁₁H₁₇N₃, and it has a CAS number of 53345-15-6. This compound is notable for its structural features that facilitate interactions with various biological targets, particularly in the central nervous system. Due to its unique architecture, it has garnered interest in medicinal chemistry and pharmacology.

The chemical reactivity of 1-(2-(Pyridin-2-yl)ethyl)piperazine includes:

  • Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Alkylation: The piperazine nitrogen can also be alkylated, leading to derivatives with altered pharmacological properties.
  • Complexation: This compound can form complexes with metal ions, which is particularly relevant in the development of radioligands for imaging applications.

For instance, studies have shown that 1-(2-(Pyridin-2-yl)ethyl)piperazine can react with thiolates and other nucleophiles under specific conditions, yielding various derivatives with potential biological activity .

1-(2-(Pyridin-2-yl)ethyl)piperazine exhibits significant biological activity, particularly as a ligand for serotonin receptors. It has been evaluated for its interaction with the 5-HT7 receptor, which is implicated in various neurological disorders. Research indicates that derivatives of this compound can act as selective antagonists or agonists at these receptors, making them valuable in drug discovery for conditions such as depression and anxiety .

Additionally, toxicity studies have shown that while it possesses some irritant properties, there is no evidence of endocrine disruption .

The synthesis of 1-(2-(Pyridin-2-yl)ethyl)piperazine can be achieved through several methods:

  • Direct Alkylation: Piperazine can be directly alkylated using pyridine derivatives under basic conditions. This method allows for the introduction of the pyridinyl group efficiently.
  • Chain Extension Reactions: Recent studies have demonstrated that chain extension methods involving triethylenediamine and sulfur sources can yield this compound in considerable yields .
  • Radiolabeling Techniques: For applications in imaging, radiolabeling methods using technetium isotopes have been developed to create radiotracers based on this structure .

1-(2-(Pyridin-2-yl)ethyl)piperazine finds applications primarily in:

  • Pharmaceutical Development: As a building block for drugs targeting serotonin receptors.
  • Radiochemistry: In the development of radioligands for positron emission tomography (PET) imaging.
  • Analytical Chemistry: As a reagent for detecting isocyanates in environmental samples .

Studies investigating the interactions of 1-(2-(Pyridin-2-yl)ethyl)piperazine with serotonin receptors have revealed its potential as a selective ligand. The compound's ability to modulate receptor activity suggests its utility in developing therapies for psychiatric disorders. Furthermore, its interaction profiles indicate a promising avenue for exploring structure-activity relationships to optimize efficacy and selectivity in drug design .

Several compounds share structural similarities with 1-(2-(Pyridin-2-yl)ethyl)piperazine, including:

Compound NameStructure FeaturesBiological Activity
1-(2-Pyridyl)piperazineLacks ethyl substitution; simpler structureLigand for serotonin receptors
4-(2-Pyridyl)-piperazineSubstituted at the fourth position; different receptor affinityPotential CNS activity
1-[4-(Pyridin-3-yl)butyl]piperazineLonger alkyl chain; altered pharmacokineticsTargeting different receptor subtypes

These compounds illustrate variations in pharmacological profiles based on structural modifications. The unique ethyl-pyridine substitution in 1-(2-(Pyridin-2-yl)ethyl)piperazine enhances its specificity and potency at serotonin receptors compared to its analogs.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.142247555 g/mol

Monoisotopic Mass

191.142247555 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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